

Physical and chemical properties of 3-Cyano-4-methoxyphenylboronic acid

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Compound of Interest

Compound Name: 3-Cyano-4-methoxyphenylboronic acid

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An In-Depth Technical Guide to 3-Cyano-4-methoxyphenylboronic Acid

Abstract: This technical guide provides a comprehensive overview of **3-Cyano-4-methoxyphenylboronic acid** (CAS No. 911210-48-5), a key building block in modern organic synthesis. The document delves into its core physical, chemical, and spectroscopic properties, offering field-proven insights for researchers, scientists, and professionals in drug development. We will explore its synthesis, reactivity—with a focus on its role in palladium-catalyzed cross-coupling reactions—and established protocols for its safe handling and application. The guide is structured to serve as a practical resource, combining theoretical grounding with actionable experimental details to facilitate its effective use in the laboratory.

Chemical Identity and Structural Characteristics

3-Cyano-4-methoxyphenylboronic acid is a bifunctional aromatic compound featuring a boronic acid moiety, a cyano group, and a methoxy group. This specific arrangement of substituents dictates its unique reactivity profile. The electron-donating nature of the methoxy group at the para-position to the boronic acid and the electron-withdrawing cyano group at the meta-position create a distinct electronic environment that influences its performance in synthetic transformations.

Identifier	Value
CAS Number	911210-48-5[1]
Molecular Formula	C ₈ H ₈ BNO ₃ [1]
Molecular Weight	176.97 g/mol [1]
IUPAC Name	(3-Cyano-4-methoxyphenyl)boronic acid
Synonyms	3-Cyano-4-methoxybenzeneboronic acid
InChI Key	YWZHJSBHFAFASK-UHFFFAOYSA-N[2][3][4]
Canonical SMILES	<chem>COC1=C(C=C(C=C1)B(O)O)C#N</chem> [4]

Structural Representation:

Caption: 2D Structure of **3-Cyano-4-methoxyphenylboronic acid**.

Physical and Spectroscopic Properties

The physical state and solubility are critical parameters for reaction setup and purification. While comprehensive experimental data for this specific isomer is not widely published, properties can be inferred from closely related analogs and supplier technical data.

Property	Value / Description	Source
Appearance	White to off-white powder or crystalline solid.	Inferred from[5]
Melting Point	Data not available. Similar compounds like 3-formyl-4-methoxyphenylboronic acid melt at 214-217 °C.	[6]
Boiling Point	Predicted: 417.6 ± 55.0 °C at 760 Torr (for isomer 4-cyano-3-methoxyphenylboronic acid).	[5]
Solubility	Very slightly soluble in water. Soluble in organic solvents such as methanol, DMSO, and THF.	[5][7][8]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the material.

- ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, a singlet for the methoxy group protons (around 3.9 ppm), and a broad singlet for the boronic acid hydroxyl protons.
- ¹³C NMR: The carbon NMR would display signals for the eight unique carbon atoms, including the characteristic nitrile carbon signal (around 115-120 ppm) and the carbon attached to the boron atom (around 130-140 ppm).
- IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the O-H stretch of the boronic acid (broad, ~3300 cm⁻¹), the C≡N stretch of the cyano group (~2230 cm⁻¹), C-O stretching of the methoxy group, and various C-H and C=C stretches of the aromatic ring.

Chemical Properties and Reactivity

The utility of **3-Cyano-4-methoxyphenylboronic acid** stems from its high stability and predictable reactivity, primarily centered around the boronic acid functional group.

Stability

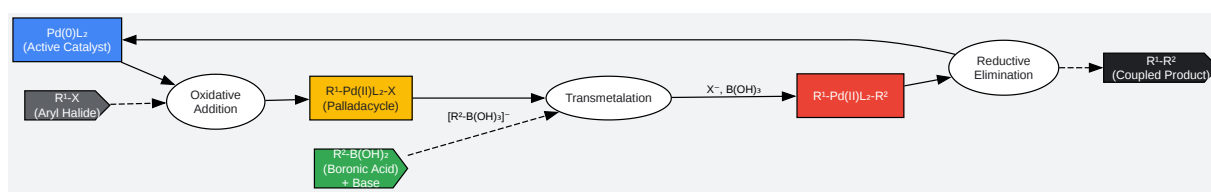
Boronic acids are generally stable solids that can be handled in air. However, they can undergo dehydration to form boroxines (cyclic anhydrides). For long-term storage, it is recommended to keep the compound in a cool, dry place under an inert atmosphere.^{[3][5]} It is incompatible with strong oxidizing agents and strong acids.^{[9][10]}

Reactivity in Cross-Coupling Reactions

This molecule is an exemplary reagent for the Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern C-C bond formation.^[11] This palladium-catalyzed reaction couples the boronic acid with an organohalide (or triflate), enabling the construction of complex biaryl structures, which are prevalent in pharmaceuticals and functional materials.^[11]

The reaction proceeds through a well-established catalytic cycle:

- **Oxidative Addition:** The active Pd(0) catalyst adds to the organohalide (R-X) to form a Pd(II) complex.
- **Transmetalation:** The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide.
- **Reductive Elimination:** The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.



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Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

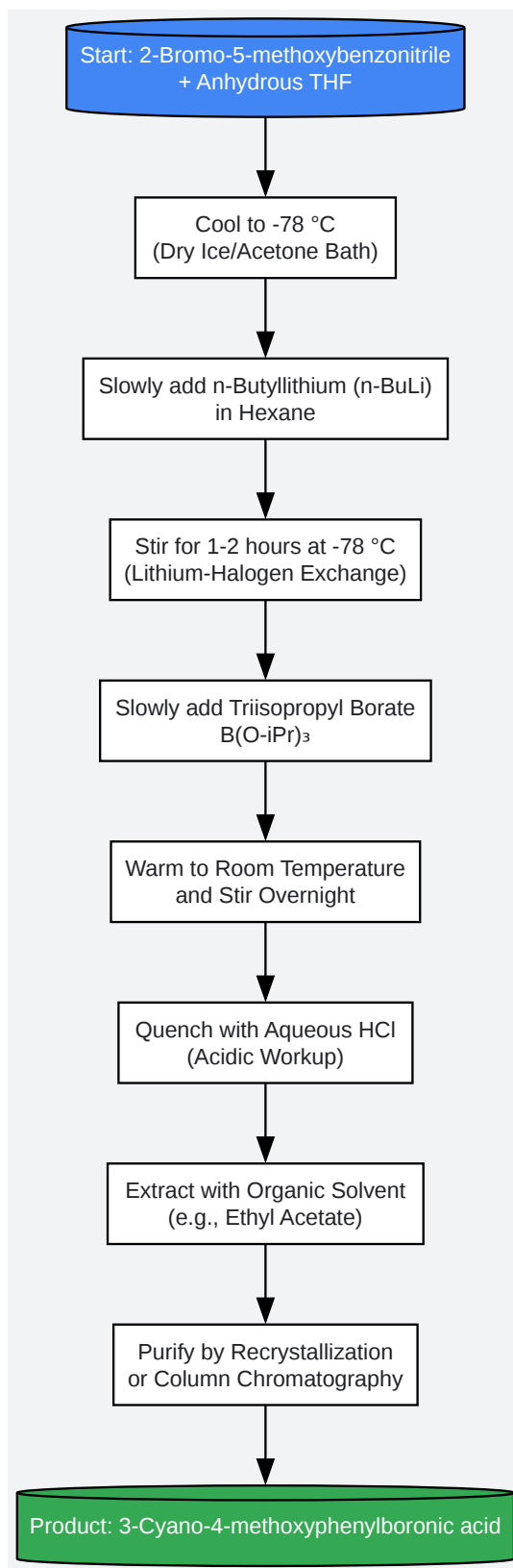
Applications in Research and Drug Development

As a versatile building block, **3-Cyano-4-methoxyphenylboronic acid** is instrumental in synthesizing a wide array of target molecules.

- **Pharmaceutical Intermediates:** It serves as a precursor for Active Pharmaceutical Ingredients (APIs).^[11] The substituted phenyl ring it provides is a common motif in kinase inhibitors, receptor antagonists, and other therapeutic agents.
- **Agrochemicals:** The compound is used in the development of novel herbicides and pesticides, where the biaryl scaffold is often crucial for biological activity.^[11]
- **Materials Science:** It is employed in the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials where tailored electronic and photophysical properties are required.^[12]

Synthesis and Purification

A common and effective method for synthesizing aryl boronic acids is through the reaction of an aryl halide with an organolithium reagent, followed by trapping the resulting aryllithium species with a borate ester.



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Caption: General workflow for the synthesis of **3-Cyano-4-methoxyphenylboronic acid**.

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical reagent. Based on data for analogous compounds, **3-Cyano-4-methoxyphenylboronic acid** should be handled with care.

Safety Aspect	Recommendation
GHS Pictogram	GHS07 (Exclamation Mark)[3]
Signal Word	Warning[3]
Hazard Statements	H302: Harmful if swallowed.[5] H315: Causes skin irritation.[13] H319: Causes serious eye irritation.[13] H335: May cause respiratory irritation.[13]
Precautionary Statements	P261: Avoid breathing dust.[13] P280: Wear protective gloves/eye protection/face protection. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[3][13]
Personal Protective Equipment (PPE)	Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), and a lab coat. Work in a well-ventilated fume hood.
Storage	Store in a tightly sealed container in a refrigerator (2-8 °C) under an inert atmosphere (e.g., nitrogen or argon).[1][5]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.[9][14]

Experimental Protocol: Suzuki-Miyaura Coupling

This section provides a representative, self-validating protocol for using **3-Cyano-4-methoxyphenylboronic acid** in a Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Objective: To synthesize 3-cyano-4,4'-dimethoxybiphenyl.

Materials:

- **3-Cyano-4-methoxyphenylboronic acid** (1.0 eq)
- 4-Bromoanisole (1.2 eq)
- Palladium(II) Acetate [Pd(OAc)₂] (0.02 eq)
- Triphenylphosphine [PPh₃] (0.04 eq)
- Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)
- Toluene (solvent)
- Water (co-solvent)
- Ethyl Acetate (for extraction)
- Brine (for washing)
- Anhydrous Magnesium Sulfate (MgSO₄) (for drying)

Procedure:

- **Reaction Setup:** To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add **3-Cyano-4-methoxyphenylboronic acid**, 4-bromoanisole, Pd(OAc)₂, PPh₃, and K₂CO₃.
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
- **Solvent Addition:** Add toluene and water (e.g., in a 4:1 ratio by volume) via syringe. The biphasic mixture should be stirred vigorously.

- Heating: Heat the reaction mixture to 90-100 °C and maintain for 4-12 hours.
 - Causality Insight: Heating is necessary to promote the oxidative addition and reductive elimination steps in the catalytic cycle. The biphasic system with a phase-transfer catalyst aspect (facilitated by the ligand) ensures all components can interact.
- Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed.
- Workup:
 - Cool the reaction mixture to room temperature.
 - Dilute with ethyl acetate and water.
 - Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate.
 - Combine the organic layers and wash with water, then with brine.
 - Self-Validation: A clean separation of layers and removal of inorganic salts (validated by the brine wash) is critical for a pure final product.
- Purification:
 - Dry the combined organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
 - Purify the resulting crude solid by column chromatography on silica gel (using a hexane/ethyl acetate gradient) or by recrystallization to yield the pure 3-cyano-4,4'-dimethoxybiphenyl.
- Characterization: Confirm the structure and purity of the final product using NMR spectroscopy and mass spectrometry.

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